molecular formula C14H8BrClF3NO3 B12572833 N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634186-68-8

N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12572833
CAS No.: 634186-68-8
M. Wt: 410.57 g/mol
InChI Key: ZDHREULDTLSOOI-UHFFFAOYSA-N
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Description

N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide is a halogenated benzamide derivative featuring a complex substitution pattern. The molecule consists of a benzamide core substituted with hydroxyl (-OH) and chlorine (Cl) groups at positions 2 and 5, respectively. The aryl amine moiety is substituted with bromine (Br) at position 2 and a trifluoromethoxy (-OCF₃) group at position 2.

Properties

CAS No.

634186-68-8

Molecular Formula

C14H8BrClF3NO3

Molecular Weight

410.57 g/mol

IUPAC Name

N-[2-bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO3/c15-10-6-8(23-14(17,18)19)2-3-11(10)20-13(22)9-5-7(16)1-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

ZDHREULDTLSOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-(trifluoromethoxy)aniline with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and triggering biochemical and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents (Benzamide Core) Aryl Amine Substituents Molecular Weight (g/mol) Reference
This compound 5-Cl, 2-OH 2-Br, 4-OCF₃ ~386.5 (calculated) Target Compound
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-Br, 5-F, 2-OCH(CF₃)CH₃ 2-Cl, 6-F ~510.4 (reported)
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide 3,5-Cl, 2-OH 5-Br, 4-Ph (thiazole ring) ~458.7 (calculated)
5-bromo-2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 5-Br, 2-Cl 4-(4-MePh) (thiazole ring) ~421.7 (CAS: 641999-47-5)
5-Chloro-2-cyanomethoxy-N-(3-trifluoromethyl-phenyl)-benzamide 5-Cl, 2-OCH₂CN 3-CF₃ ~369.7 (CAS: 35421-58-0)

Key Observations:

Halogen Diversity : The target compound uniquely combines Br, Cl, and OCF₃ groups, whereas analogs like and prioritize fluoro or methylphenyl substitutions. The trifluoromethoxy group in the target compound enhances metabolic stability compared to simpler alkoxy groups .

Thiazole vs. Benzamide Core : Compounds and replace the benzamide’s aryl amine with a thiazole ring, altering electronic properties and bioavailability. Thiazole-containing analogs may exhibit improved binding to sulfur-rich active sites in enzymes .

Positional Effects: The 2-hydroxy group in the target compound and facilitates hydrogen bonding, unlike the 2-cyanomethoxy group in , which introduces steric bulk and reduces polarity.

Biological Activity

N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide, also known by its CAS number 634186-68-8, is a compound that has garnered attention for its potential biological activity, particularly in the context of antimicrobial properties. This article delves into the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrClF3NO. The structure consists of a benzamide core with various substituents that contribute to its biological activity. The presence of bromine, chlorine, and trifluoromethoxy groups is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Key Findings from Research

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated MIC values ranging from 0.031 to 0.062 µg/mL against nine MRSA strains and three VRSA strains, indicating potent antibacterial activity that surpasses traditional antibiotics like methicillin and vancomycin .
  • Cytotoxicity :
    • In vitro cytotoxicity assays showed that compounds with MIC values below 1 µg/mL exhibited selectivity indices above 10 against Vero cells, suggesting a favorable therapeutic window .
  • Biofilm Reduction :
    • The compound was effective in reducing pre-formed S. aureus biofilms significantly more than vancomycin, highlighting its potential in treating biofilm-associated infections .

Comparative Analysis of Antibacterial Activity

CompoundMIC (µg/mL)Activity Against MRSAActivity Against VRSASelectivity Index
This compound0.031 - 0.062YesYes>10
Methicillin1 - 64YesNo<1
Vancomycin0.5 - 4YesYes<1

The mechanism through which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and interference with biofilm formation. Comparative time-kill studies indicated that the compound exhibits concentration-dependent bactericidal activity similar to vancomycin, effectively reducing bacterial counts over time without regrowth .

Case Studies and Literature Review

A study published in Antibiotics explored the synthesis and evaluation of various trifluoromethyl-substituted salicylanilide derivatives, including this compound. The research emphasized the compound's superior activity against drug-resistant strains and its potential for further development as an anti-staphylococcal therapeutic agent .

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